molecular formula C16H16N2O3 B268683 3-[(4-Ethoxybenzoyl)amino]benzamide

3-[(4-Ethoxybenzoyl)amino]benzamide

Cat. No. B268683
M. Wt: 284.31 g/mol
InChI Key: DZFRDFMYPFMNMS-UHFFFAOYSA-N
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Description

3-[(4-Ethoxybenzoyl)amino]benzamide, also known as EBA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. EBA is a benzamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Scientific Research Applications

3-[(4-Ethoxybenzoyl)amino]benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. 3-[(4-Ethoxybenzoyl)amino]benzamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. Additionally, 3-[(4-Ethoxybenzoyl)amino]benzamide has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. 3-[(4-Ethoxybenzoyl)amino]benzamide has also been studied for its potential applications in material science, such as in the fabrication of organic electronic devices.

Mechanism of Action

The exact mechanism of action of 3-[(4-Ethoxybenzoyl)amino]benzamide is not fully understood. However, it has been proposed that 3-[(4-Ethoxybenzoyl)amino]benzamide exerts its anti-cancer activity by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, 3-[(4-Ethoxybenzoyl)amino]benzamide has been found to modulate the expression of various genes involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-[(4-Ethoxybenzoyl)amino]benzamide has been found to exhibit various biochemical and physiological effects. 3-[(4-Ethoxybenzoyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-[(4-Ethoxybenzoyl)amino]benzamide has been found to possess anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various inflammatory diseases. 3-[(4-Ethoxybenzoyl)amino]benzamide has also been shown to modulate the expression of various genes involved in the regulation of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

3-[(4-Ethoxybenzoyl)amino]benzamide has several advantages for lab experiments. 3-[(4-Ethoxybenzoyl)amino]benzamide is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 3-[(4-Ethoxybenzoyl)amino]benzamide has been found to exhibit low toxicity, making it a safe candidate for in vitro and in vivo experiments. However, 3-[(4-Ethoxybenzoyl)amino]benzamide has some limitations for lab experiments. 3-[(4-Ethoxybenzoyl)amino]benzamide has poor water solubility, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 3-[(4-Ethoxybenzoyl)amino]benzamide is not fully understood, which may limit its application in certain research areas.

Future Directions

There are several future directions for the research on 3-[(4-Ethoxybenzoyl)amino]benzamide. One potential direction is to further investigate the anti-cancer activity of 3-[(4-Ethoxybenzoyl)amino]benzamide and its mechanism of action. Additionally, 3-[(4-Ethoxybenzoyl)amino]benzamide's potential applications in material science could be further explored. Furthermore, the development of 3-[(4-Ethoxybenzoyl)amino]benzamide derivatives with improved solubility and bioavailability could expand its potential applications in various fields. Finally, the development of novel synthetic methods for 3-[(4-Ethoxybenzoyl)amino]benzamide could improve its synthesis efficiency and reduce its production cost.
Conclusion:
In conclusion, 3-[(4-Ethoxybenzoyl)amino]benzamide is a benzamide derivative that has attracted significant attention in the scientific community due to its potential applications in various fields. 3-[(4-Ethoxybenzoyl)amino]benzamide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. 3-[(4-Ethoxybenzoyl)amino]benzamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, 3-[(4-Ethoxybenzoyl)amino]benzamide's poor water solubility and limited understanding of its mechanism of action are some of its limitations. Future research on 3-[(4-Ethoxybenzoyl)amino]benzamide could expand its potential applications in various fields.

Synthesis Methods

The synthesis of 3-[(4-Ethoxybenzoyl)amino]benzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-aminobenzamide in the presence of a suitable base such as triethylamine. The reaction proceeds via an amide bond formation, resulting in the formation of 3-[(4-Ethoxybenzoyl)amino]benzamide as a white crystalline solid. The purity of the synthesized 3-[(4-Ethoxybenzoyl)amino]benzamide can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

Product Name

3-[(4-Ethoxybenzoyl)amino]benzamide

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

3-[(4-ethoxybenzoyl)amino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-2-21-14-8-6-11(7-9-14)16(20)18-13-5-3-4-12(10-13)15(17)19/h3-10H,2H2,1H3,(H2,17,19)(H,18,20)

InChI Key

DZFRDFMYPFMNMS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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